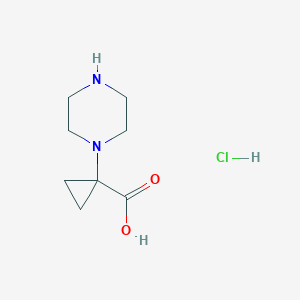
1-(ピペラジン-1-イル)シクロプロパン-1-カルボン酸塩酸塩
概要
説明
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound known for its unique structure, which includes a piperazine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in medicinal chemistry due to its ability to interact with biological targets.
科学的研究の応用
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
- Ethylene plays a crucial role in regulating various developmental processes and responses to both biotic and abiotic stresses in plants .
- ACS is generally the rate-limiting step in ethylene biosynthesis, although ACO activity can also be limiting in certain cases .
- Ethylene production affects various pathways, including those related to growth, stress responses, and interactions with other phytohormones .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
!Ethylene biosynthetic pathway and ACC conjugation Figure 1: Ethylene biosynthetic pathway and 1-aminocyclopropane 1-carboxylic acid (ACC) conjugation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of piperazine with cyclopropane carboxylic acid. One common method includes the use of trifluoroacetic acid to remove protective groups from 4-(cyclopropane carbonyl)piperazine-1-carboxylic acid tert-butyl ester, followed by a reaction with acyl chloride to form the desired hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
類似化合物との比較
- 1-(Cyclopropylcarbonyl)piperazine hydrochloride
- Cyclopropyl (piperazin-1-yl)methanone hydrochloride
- N-(Cyclopropylcarbonyl)piperazine hydrochloride
Uniqueness: 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structural features, which allow for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in medicinal chemistry and pharmaceutical research .
特性
IUPAC Name |
1-piperazin-1-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;/h9H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXPDKGGWKZEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-45-2 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955506-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















